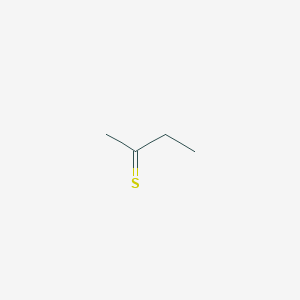

Butane-2-thione

説明

Historical Context and Evolution of Thione Research

The study of thiocarbonyl compounds dates back more than a century, with early explorations often hampered by the high reactivity and instability of simple aliphatic thiones. Unlike their oxygen-containing ketone counterparts, many low-molecular-weight thioketones readily undergo dimerization, trimerization, or polymerization. thieme-connect.dewikipedia.org This inherent instability meant that early successes in thione chemistry were largely confined to aromatic or sterically hindered aliphatic thioketones, which possess greater stability. wikipedia.orgchemeurope.com Thiobenzophenone (B74592), for instance, is a stable, deep-blue crystalline solid that became a prototypical compound for studying the fundamental properties of the thiocarbonyl group. chemeurope.com

A significant breakthrough in thione research was the development of efficient thionation reagents. While phosphorus pentasulfide (P₄S₁₀) was used historically, its application often required harsh conditions and resulted in variable yields. thieme-connect.dewikipedia.org The introduction of Lawesson's reagent in the 1950s, and its popularization in the late 1970s, provided a milder and more effective method for converting ketones into thioketones, greatly expanding the scope of thione synthesis. nih.govorganic-chemistry.org More recent advancements have focused on developing even more convenient thionation protocols, including microwave-assisted syntheses, which reduce reaction times and improve yields. nih.govorganic-chemistry.org These synthetic advancements have been crucial for enabling more detailed investigations into the structure, bonding, and reactivity of this fascinating class of compounds.

Significance of the Thiocarbonyl Moiety in Organic Chemistry

The thiocarbonyl group is of considerable interest in organic chemistry due to its unique electronic structure and reactivity, which differ significantly from the analogous carbonyl (C=O) group. The C=S bond is weaker and more polarizable than the C=O bond. This is attributed to the less effective orbital overlap between the carbon 2p and sulfur 3p orbitals. thieme-connect.decaltech.edu This fundamental difference imparts distinct chemical properties to thioketones compared to ketones. britannica.com

Key Reactivity Features:

Enhanced Reactivity: Thiocarbonyl compounds are generally more reactive towards nucleophiles and electrophiles than their carbonyl analogs. researchgate.net For example, thiobenzophenone reacts with phenylhydrazine (B124118) about 2000 times faster than benzophenone. thieme-connect.de

Cycloaddition Reactions: Thioketones are highly reactive partners in cycloaddition reactions. They are known to act as "super-dienophiles" in Diels-Alder [4+2] cycloadditions and as "super-dipolarophiles" in [3+2] cycloadditions with 1,3-dipoles. thieme-connect.detaylorandfrancis.com This reactivity makes them valuable building blocks for the synthesis of sulfur-containing heterocyclic compounds. researchgate.net

Radical Chemistry: The thiocarbonyl group can readily react with radicals, a property that has been extensively utilized in polymer chemistry, most notably in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net

Spectroscopic Properties: The electronic transitions of the thiocarbonyl group (n → π*) occur at lower energies than in carbonyls, causing many thiones to be colored. caltech.eduresearchgate.net Spectroscopically, the C=S bond shows a medium intensity stretch in the infrared (IR) spectrum around 1100-1300 cm⁻¹, and the thiocarbonyl carbon appears significantly downfield in ¹³C NMR spectra compared to its carbonyl equivalent. caltech.edu

| Property | Carbonyl (C=O) | Thiocarbonyl (C=S) | Reference |

|---|---|---|---|

| Bond Dissociation Energy | ~162 kcal/mol | ~115 kcal/mol | caltech.edu |

| Orbital Overlap | Efficient (C 2p - O 2p) | Less Efficient (C 2p - S 3p) | thieme-connect.de |

| Reactivity | Moderately Reactive | Highly Reactive | thieme-connect.debritannica.com |

| IR Stretching Frequency | 1660–1770 cm⁻¹ (Strong) | 1100-1300 cm⁻¹ (Medium) | caltech.edulibretexts.org |

| Appearance | Typically Colorless | Often Colored | caltech.eduresearchgate.net |

Scope of Academic Inquiry into Butane-2-thione and Related Structures

Direct academic research focusing exclusively on butane-2-thione is limited. As a small, unhindered, and non-enolizable aliphatic thioketone, it is expected to be highly reactive and prone to rapid oligomerization, making it challenging to isolate and study in its monomeric form. thieme-connect.dechemeurope.com Consequently, much of the understanding of its probable chemical nature is extrapolated from studies of other simple or more stable aliphatic thioketones.

The academic inquiry into structures related to butane-2-thione generally falls into several categories:

Synthesis: Research has established general methods for creating simple aliphatic thioketones, which are often generated in situ and trapped immediately, for example, through a cycloaddition reaction. thieme-connect.de Common synthetic routes include the reaction of the corresponding ketone (butan-2-one) with reagents like hydrogen sulfide (B99878) in the presence of an acid, phosphorus pentasulfide, or Lawesson's reagent. thieme-connect.dewikipedia.org

Computational Studies: Theoretical chemistry provides significant insight into the properties of transient species like butane-2-thione. Computational studies on model compounds like thioacetone (B1215245) have been used to understand the electronic structure, bond energies, and reactivity of the C=S group in an aliphatic context. These studies help explain the differences in reactivity between ketones and thioketones. nih.gov

Reactivity Models: More stable, sterically hindered aliphatic thioketones, such as adamantanethione and di(tert-butyl)thioketone, serve as important experimental models. taylorandfrancis.com Studies on these compounds provide valuable data on the characteristic reactions of the aliphatic thiocarbonyl group, including their behavior in cycloadditions and reactions with nucleophiles, which can be applied to predict the reactivity of less stable analogs like butane-2-thione.

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | butane-2-thione | nih.gov |

| Molecular Formula | C₄H₈S | nih.gov |

| Molecular Weight | 88.17 g/mol | nih.gov |

| CAS Number | 4435-44-3 | nih.gov |

| Synonyms | 2-Butanethione, Methyl ethyl thioketone | nih.govchemspider.com |

Structure

3D Structure

特性

IUPAC Name |

butane-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S/c1-3-4(2)5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNLPAKGAQSUGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317192 | |

| Record name | 2-Butanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4435-44-3 | |

| Record name | 2-Butanethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4435-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Butane 2 Thione and Its Derivatives

Novel Butane-2-thione Synthetic Pathways

The direct conversion of the carbonyl group in 2-butanone to a thiocarbonyl group is the most straightforward conceptual approach to Butane-2-thione. Research has focused on developing novel reagents and conditions to improve the efficiency and scope of this transformation.

Direct thionation involves the replacement of the oxygen atom of a ketone with a sulfur atom. A variety of reagents have been developed for this purpose, with phosphorus-based reagents being the most prominent.

The most common method for synthesizing thioketones is the thionation of the corresponding ketones. wikipedia.org Phosphorus pentasulfide (P₄S₁₀) is a traditional reagent for this conversion. researchgate.netacs.org However, Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] has emerged as a more effective and milder alternative, often providing higher yields and cleaner reactions for the conversion of ketones, esters, and amides into their thio-analogues. acs.orgorganic-chemistry.org An expeditious, solvent-free protocol using Lawesson's reagent under microwave irradiation has been shown to efficiently convert ketones to thioketones in high yields, circumventing the need for dry solvents. organic-chemistry.org Another approach utilizes a system of thiophosphoryl chloride (PSCl₃), water, and triethylamine (Et₃N) under solventless microwave conditions for a rapid and efficient synthesis of various thiocarbonyl compounds, including thioketones. organic-chemistry.org

Table 1: Comparison of Common Direct Thionation Reagents for Ketones

| Reagent | Typical Conditions | Advantages | Notes |

|---|---|---|---|

| Phosphorus Pentasulfide (P₄S₁₀) | High temperature, inert solvent (e.g., toluene, xylene) | Readily available | Often requires harsh conditions, may lead to side reactions wikipedia.orgresearchgate.net |

| Lawesson's Reagent | Toluene or other inert solvents, 80-110 °C; Microwave irradiation | Milder conditions, higher yields, cleaner reactions acs.orgorganic-chemistry.org | The reagent of choice for many thionation reactions acs.org |

| PSCl₃/H₂O/Et₃N | Solvent-free, microwave irradiation | Rapid, high efficiency | A convenient and simple protocol for various thiocarbonyls organic-chemistry.org |

| Bis(trimethylsilyl)sulfide | Lewis acid or base catalysis | Used in specific applications | A less common but effective reagent wikipedia.orgacs.org |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates structural features from each starting material. fu-berlin.de While MCRs are a powerful tool for rapidly building molecular complexity and generating libraries of heterocyclic compounds, their application for the direct synthesis of simple acyclic thioketones like Butane-2-thione is not widely documented. fu-berlin.debeilstein-journals.org

However, MCRs have been successfully employed to synthesize more complex molecules containing a thioketone or related thiocarbonyl functionality. For example, a one-pot MCR of in situ-generated 1-azadienes with carbon disulfide has been established to produce 3,6-dihydro-2H-1,3-thiazine-2-thiones. nih.gov Similarly, substituted morpholine-2-thione derivatives have been synthesized via one-pot MCRs of nitromethane, carbon disulfide, and aziridine. iau.ir These examples demonstrate the potential of MCR strategies in forming C=S bonds, although their adaptation for the direct synthesis of Butane-2-thione remains an area for future exploration.

The development of catalytic methods for thionation is highly desirable as it can lead to milder reaction conditions and improved atom economy. While direct catalytic thionation of 2-butanone is not extensively reported, related catalytic processes for C=S bond formation have been investigated. For instance, copper-catalyzed aerobic oxidative sulfuration and annulation of propargylamines with elemental sulfur have been used to synthesize 5-aryl-3H-1,2-dithiole-3-thiones. mdpi.com This reaction involves the catalytic formation of multiple C-S bonds in a tandem process. mdpi.com

In a different context, zeolite catalysts such as VS-1 have been shown to be active and selective for the synthesis of 2,3-butanedione via the selective oxidation of 2-butanone, indicating that catalytic systems can effectively modify the 2-butanone backbone. mdpi.com The application of similar catalytic principles to develop a direct and selective thionation of 2-butanone could provide a more sustainable synthetic route.

Understanding the reaction mechanism is crucial for optimizing existing synthetic methods and designing new ones. The thionation of carbonyl compounds with Lawesson's reagent has been the subject of detailed mechanistic studies. Computational investigations suggest that the reaction does not begin with a simple nucleophilic attack. acs.org Instead, it proceeds through a two-step mechanism:

Concerted Cycloaddition: The carbonyl compound and Lawesson's reagent undergo a concerted [2+2] cycloaddition to form a four-membered thiaoxaphosphetane intermediate. acs.org

Concerted Cycloreversion: This intermediate then undergoes a concerted cycloreversion, which is the rate-determining step, to yield the final thiocarbonyl compound and a stable phosphine oxide byproduct. acs.org

The driving force for the reaction is the formation of strong P=O bonds from weaker P=S bonds. acs.org Studies comparing different carbonyl compounds have shown that amides are the most reactive, followed by esters, ketones, and aldehydes, with the energy barrier for the rate-limiting step being lowest for amides and highest for aldehydes. acs.org

Synthesis of Substituted Butane-2-thione Analogues

While Butane-2-thione itself is an achiral molecule, the synthesis of its substituted, chiral analogues is of interest for applications in asymmetric synthesis.

Stereoselective reactions are those that selectively produce one stereoisomer over others. masterorganicchemistry.com For an analogue of Butane-2-thione to be chiral and exist as stereoisomers (enantiomers or diastereomers), a stereocenter must be introduced into the molecule, for example, by substitution at the C3 position (e.g., 3-methylpentane-2-thione).

The stereoselective synthesis of such chiral thioketones can be approached using several strategies. One key strategy is the stereoselective construction of a precursor alcohol, which is then oxidized and thionated. For instance, the synthesis of a chiral alcohol can be achieved through methods like asymmetric reduction of a prochiral ketone or stereoselective addition of an organometallic reagent to an aldehyde. This chiral alcohol can then be converted to the corresponding chiral thioketone.

Another powerful approach involves the use of chiral auxiliaries. Oxazolidinethiones, for example, are a class of versatile chiral auxiliaries used in asymmetric synthesis due to the high levels of induction they provide. researchgate.net The synthesis of chiral molecules often involves the stereoselective construction of key moieties, such as the 2-amino-1,3-diol unit found in many biologically active compounds, which relies on processes like stereoselective aminohydroxylation. beilstein-journals.orgbeilstein-journals.org These principles can be adapted for the synthesis of chiral thioketone analogues, where a chiral directing group guides the formation of a new stereocenter with high selectivity.

Functionalization Reactions at the Butane (B89635) Skeleton

The functionalization of the butane skeleton of butane-2-thione is a key strategy for creating more complex molecules and introducing new chemical properties. While specific literature on the functionalization of butane-2-thione is sparse, reactions can be extrapolated from the known chemistry of other ketones and thioketones. The primary sites for functionalization are the α-carbons (C1 and C3) adjacent to the thiocarbonyl group, due to the activating effect of the C=S bond which enhances the acidity of the α-protons.

Key potential functionalization reactions include:

α-Alkylation: Deprotonation of the α-carbon with a suitable base (e.g., lithium diisopropylamide) would generate a thioenolate, which can then react with an alkyl halide. This would allow for the introduction of various alkyl chains at the C1 or C3 position of the butane-2-thione skeleton.

Aldol-type Condensation: The thioenolate intermediate can also react with carbonyl compounds (aldehydes or ketones) in an aldol-type reaction to form β-hydroxy thioketones. This introduces both a hydroxyl group and extends the carbon chain.

Michael Addition: As a nucleophile, the thioenolate can participate in Michael additions to α,β-unsaturated carbonyl compounds, forming a new carbon-carbon bond at the β-position of the acceptor.

These reactions would yield a variety of substituted thioketones, transforming the simple butane-2-thione into a more complex and potentially useful synthetic intermediate.

Preparation of Butane-2-thione Derivatives for Specific Chemical Transformations

The preparation of butane-2-thione derivatives is primarily aimed at utilizing them as building blocks in more complex syntheses. The thiocarbonyl group is a versatile functional group that can participate in various reactions, particularly cycloadditions.

Aromatic and ferrocenyl thioketones are known to be valuable substrates for synthesizing complex sulfur-containing compounds. nih.gov They are often used as reactive components in cycloaddition reactions. For instance, they can act as "superdienophiles" in [4+2] cycloadditions or as dipolarophiles in [3+2]-cycloaddition reactions with diazo compounds. nih.govresearchgate.net By analogy, butane-2-thione and its derivatives could be prepared for similar transformations.

The synthesis of these derivatives would typically start with the corresponding ketone, butane-2-one. Thionation, the conversion of the carbonyl group (C=O) to a thiocarbonyl group (C=S), is the most common method. nih.gov

| Reagent | Typical Conditions | Purpose |

| Lawesson's Reagent | Boiling toluene or THF, 1-2 hours | General thionation of ketones to thioketones nih.govresearchgate.net |

| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine | Alternative thionation agent mdpi.com |

| Diazo Compounds | - | React with thioketones in [3+2] cycloadditions nih.govresearchgate.net |

This table presents common reagents used in the synthesis and subsequent reactions of thioketones, which are applicable to the preparation of butane-2-thione derivatives.

By first performing functionalization reactions on butane-2-one and then carrying out the thionation, a wide range of butane-2-thione derivatives could be prepared for specific subsequent chemical transformations.

Green Chemistry Principles in Butane-2-thione Synthesis

The traditional synthesis of thioketones, including butane-2-thione, often involves reagents like Lawesson's reagent in high-boiling solvents like toluene, with long reaction times. nih.gov Green chemistry principles aim to make these processes more environmentally benign by improving efficiency and reducing waste and hazard.

Key green chemistry approaches applicable to the synthesis of butane-2-thione include:

Solvent-Free Synthesis: A significant improvement is the use of Lawesson's reagent under solvent-free conditions. This method not only eliminates the need for volatile and often toxic organic solvents but can also lead to high yields. organic-chemistry.orgorganic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.gov The synthesis of thioketones using Lawesson's reagent can be significantly expedited using microwaves, reducing reaction times from hours to minutes. nih.govresearchgate.net This reduces energy consumption and can lead to cleaner reactions with fewer side products.

Alternative Reagents: Research into alternative thionating agents is ongoing. A system using PSCl₃/H₂O/Et₃N has been developed for the clean and rapid synthesis of various thiocarbonyl compounds, including thioketones, under solventless conditions with microwave irradiation. organic-chemistry.org

| Method | Conditions | Advantages | Disadvantages |

| Conventional | Lawesson's Reagent in boiling toluene nih.govresearchgate.net | Established method | Requires dry, high-boiling solvents; long reaction times (2-25 h) nih.gov |

| Green (Solvent-Free) | Lawesson's Reagent, no solvent organic-chemistry.orgorganic-chemistry.org | High yield; avoids organic solvents | May require specific mixing/heating equipment |

| Green (Microwave) | Lawesson's Reagent, microwave irradiation nih.gov | Drastically reduced reaction times (minutes vs. hours) | Requires specialized microwave reactor |

| Green (Alternative Reagent) | PSCl₃/H₂O/Et₃N, microwave irradiation organic-chemistry.org | Rapid, efficient, solventless | Reagents may require careful handling |

This interactive table compares conventional and green synthetic methods for the preparation of thioketones like butane-2-thione.

By adopting these greener methodologies, the synthesis of butane-2-thione and its derivatives can be performed in a more sustainable, efficient, and environmentally friendly manner.

Molecular Structure, Isomerism, and Conformational Analysis of Butane 2 Thione

Thione-Thiol Tautomerism of Butane-2-thione

The existence of butane-2-thione is characterized by a tautomeric equilibrium between the thione form and its corresponding enethiol isomers, but-1-ene-2-thiol and but-2-ene-2-thiol. This equilibrium is fundamental to its chemical behavior and is influenced by various factors, including its physical state and chemical environment.

Experimental Elucidation of Tautomeric Equilibria in Solution and Solid State

While specific experimental studies exclusively focused on butane-2-thione are not extensively documented, the principles governing thione-thiol tautomerism are well-established through research on analogous compounds. For simple aliphatic thioketones, the thione tautomer is generally the more stable and predominant form, a characteristic attributed to the strength of the carbon-sulfur double bond.

In the solid state, it is expected that butane-2-thione exists almost entirely in the thione form. In solution, the equilibrium is highly dependent on the solvent. Studies on other thiones, such as mercaptopyridines and thioamides, have shown that polar solvents significantly favor the thione tautomer due to better solvation of the polar C=S group. cdnsciencepub.comscispace.com Conversely, in dilute solutions of non-polar solvents, the less polar thiol form tends to be more prevalent. cdnsciencepub.com Therefore, for butane-2-thione, one would anticipate a higher concentration of the thione form in solvents like methanol or dimethyl sulfoxide, and an increased proportion of the enethiol tautomers in solvents like cyclohexane.

Computational Predictions of Tautomeric Stability and Barriers

Computational chemistry provides valuable insights into the energetics of tautomerism. Although specific computational data for butane-2-thione is scarce, theoretical studies on related thione-containing heterocyclic compounds, such as benzothiazoline-2-thione, consistently indicate that the thione tautomer is significantly more stable than the corresponding thiol form. researchgate.net For these related molecules, the energy difference is often calculated to be greater than 5 kcal/mol, with a substantial energy barrier for the interconversion, frequently exceeding 40 kcal/mol. researchgate.net

These findings suggest that for butane-2-thione, the thione form is the thermodynamic minimum on the potential energy surface. The proton transfer required for tautomerization from the thione to the enethiol form is an endothermic process with a high activation energy, making the uncatalyzed conversion a disfavored process. researchgate.netresearchgate.net

Influence of Substituents and Solvent Effects on Tautomeric Preferences

The position of the thione-thiol equilibrium is sensitive to both solvent properties and the electronic nature of substituents.

Solvent Effects: As established in studies of various thiones, the solvent plays a critical role. semanticscholar.org

Polar Protic and Aprotic Solvents: These solvents (e.g., water, ethanol, DMSO) stabilize the more polar thione tautomer through hydrogen bonding and dipole-dipole interactions, shifting the equilibrium significantly in its favor. cdnsciencepub.comscispace.com

Non-Polar Solvents: In non-polar environments (e.g., cyclohexane, carbon tetrachloride), the less polar enethiol form is relatively more stable, leading to a higher proportion of this tautomer at equilibrium. cdnsciencepub.com

Solvent-Assisted Proton Transfer: Solvents can also act as catalysts by facilitating the proton transfer necessary for tautomerization, creating a lower energy pathway for interconversion between the two forms. researchgate.net

Substituent Effects: While butane-2-thione itself lacks varied substituents, general chemical principles indicate that electron-withdrawing groups attached to the carbon skeleton would tend to increase the acidity of the α-protons, potentially favoring the enethiol form. Conversely, electron-donating groups would likely further stabilize the thione tautomer.

Stereochemical Aspects of Butane-2-thione

The stereochemistry of butane-2-thione is defined by the geometry of its thiocarbonyl group and the potential for chirality within the molecule.

Dynamic Stereochemistry and Atropisomerism in Related Thiones

Dynamic stereochemistry involves the study of stereoisomers that can interconvert. While butane-2-thione has a low barrier to rotation around its carbon-carbon single bonds and does not exhibit complex dynamic behavior, some related, more structurally complex thiones display a fascinating form of dynamic stereochemistry known as atropisomerism.

Atropisomerism occurs when rotation around a single bond is significantly hindered, allowing for the isolation of different rotational isomers (rotamers). wikipedia.org This phenomenon is not observed in simple aliphatic thiones but is well-documented in sterically hindered systems, such as certain 3-arylthiazolidine-2-thiones. rsc.org In these molecules, bulky groups (like a naphthyl group) attached to the nitrogen atom restrict rotation around the C-N bond. This restricted rotation creates a chiral axis, and the molecule can exist as a pair of stable, separable enantiomers. unibo.itunibo.it

The energy barrier for this rotation can be quantified using techniques like Dynamic Nuclear Magnetic Resonance (D-NMR) and Dynamic High-Performance Liquid Chromatography (D-HPLC). rsc.orgacs.org For a molecule to have stable atropisomers at room temperature, the rotational energy barrier must typically be above 22-24 kcal/mol. wikipedia.org

Interactive Data Table: Rotational Energy Barriers in Atropisomeric Thiones

The following table presents representative data for rotational energy barriers (ΔG‡) measured for sterically hindered thione compounds that exhibit atropisomerism, illustrating the energy required for interconversion.

| Compound Class | Rotating Groups | Barrier (ΔG‡) kcal/mol | Method |

| 3-(1-Naphthyl)thiazolidine-2-thione | Naphthyl vs. Thiazolidine ring | ~23-25 | D-NMR |

| 3-(2-Methylnaphth-1-yl)thiazolidine-2-thione | Substituted Naphthyl vs. Ring | >25 | D-HPLC |

| N-Aryl Thiazolinethiones | Aryl vs. Thiazoline ring | 20-26 | D-HPLC |

Conformational Landscape and Energetics

The conformational landscape of butane-2-thione is primarily defined by the rotation around the C2-C3 single bond. This rotation gives rise to various spatial arrangements of the atoms, known as conformers, each with a distinct potential energy. The study of these conformers and their relative energies is known as conformational analysis. The principles of conformational analysis for butane (B89635) can be used as a foundation to understand butane-2-thione, with the understanding that the larger size of the sulfur atom and the nature of the C=S double bond will introduce significant differences.

Rotation around the C2-C3 bond in butane-2-thione leads to a series of staggered and eclipsed conformations. The energy differences between these conformers create rotational barriers, which are the energy maxima that must be overcome for the molecule to rotate from one staggered conformation to another.

The staggered conformations are energy minima and are more stable than the eclipsed conformations, which are energy maxima. For butane, the two most important staggered conformations are the anti and gauche conformers. libretexts.orglibretexts.orglibretexts.org Similarly, for butane-2-thione, we can anticipate analogous conformations:

Anti-periplanar (Anti) Conformer: In this conformation, the methyl group on C3 and the thiocarbonyl group on C2 are positioned at a dihedral angle of 180°. This arrangement is expected to be the most stable due to minimized steric hindrance between the bulky groups.

Gauche Conformers: These occur when the dihedral angle between the methyl group on C3 and the thiocarbonyl group is approximately 60° or 300°. libretexts.orglibretexts.org These conformers are generally higher in energy than the anti conformer due to steric interactions.

The eclipsed conformations represent the transition states between the staggered conformers and are the least stable due to maximized torsional and steric strain. The highest energy eclipsed conformation for butane-2-thione would likely be the one where the methyl group on C3 is eclipsed with the thiocarbonyl group (syn-periplanar conformation, dihedral angle of 0°).

The relative energies of the conformers of butane provide a useful comparison. In butane, the gauche conformer is about 0.9 kcal/mol less stable than the anti conformer. libretexts.orglibretexts.org The rotational barriers in butane are approximately 3.6 kcal/mol for the rotation from a staggered to an eclipsed form and can be higher when the two methyl groups are eclipsed. oregonstate.edu For butane-2-thione, the larger size of the sulfur atom compared to a methyl group is expected to lead to higher rotational barriers and potentially a greater energy difference between the anti and gauche conformers due to increased steric repulsion.

The following table outlines the key conformational isomers of butane-2-thione based on rotation around the C2-C3 bond and their expected relative stabilities.

| Conformer | Dihedral Angle (CH3-C3-C2=S) | Description | Expected Relative Energy |

| Anti | 180° | The methyl group and thiocarbonyl group are opposite to each other. | Lowest |

| Gauche | 60°, 300° | The methyl group and thiocarbonyl group are adjacent. | Higher than anti |

| Eclipsed (CH3/H) | 120°, 240° | The methyl group is eclipsed with a hydrogen atom. | High |

| Syn (Eclipsed CH3/C=S) | 0° | The methyl group is eclipsed with the thiocarbonyl group. | Highest |

The conformational preferences of butane-2-thione are governed by a delicate balance of several intramolecular interactions. These interactions dictate the relative energies of the different conformers and the heights of the rotational barriers.

Steric Hindrance: This is a repulsive interaction that occurs when atoms or groups of atoms are forced into close proximity. In butane-2-thione, steric hindrance between the methyl group on C3 and the bulky thiocarbonyl group is a major factor. This interaction is minimized in the anti conformation and is significant in the gauche and, especially, the eclipsed conformations. The larger van der Waals radius of sulfur compared to carbon means that steric interactions involving the thiocarbonyl group will be more pronounced than those in its ketone analog, butan-2-one.

Torsional Strain: This is the resistance to bond twisting in eclipsed conformations. It arises from the repulsion between the electron clouds of the bonds on adjacent atoms. Torsional strain is at a maximum in the eclipsed conformations and at a minimum in the staggered conformations.

Dipole-Dipole Interactions: The thiocarbonyl group (C=S) possesses a significant dipole moment due to the difference in electronegativity between carbon and sulfur. This dipole can interact with other polar bonds within the molecule. The orientation of these dipoles relative to each other will vary with conformation, leading to either stabilizing or destabilizing electrostatic interactions that can influence the conformational equilibrium.

Hyperconjugation: This is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital (like a C-H or C-C σ bond) to an adjacent empty or partially filled anti-bonding orbital (like the π* orbital of the C=S bond). The extent of hyperconjugation is dependent on the geometric alignment of the interacting orbitals and can therefore vary with conformation, potentially stabilizing certain staggered conformers over others. For instance, in alkyl ketones, a preference for conformations where a C-H or C-C bond is eclipsed with the C=O bond has been attributed to stabilizing σ → π* interactions. A similar effect can be expected in butane-2-thione.

Reactivity and Reaction Mechanisms of Butane 2 Thione

Reactions Involving the Thiocarbonyl (C=S) Group

The thiocarbonyl group is the focal point of Butane-2-thione's reactivity, participating in a range of reactions including nucleophilic additions, cycloadditions, and redox transformations.

The electrophilic carbon of the thiocarbonyl group in Butane-2-thione is a prime target for nucleophiles. This reactivity is analogous to that of ketones, though thioketones often exhibit enhanced reactivity towards certain nucleophiles.

Mechanism of Nucleophilic Addition:

The general mechanism involves the attack of a nucleophile on the thiocarbonyl carbon, leading to the formation of a tetrahedral intermediate, a thiolate anion. Subsequent protonation of the thiolate yields a thiol.

Table 1: Examples of Nucleophilic Addition to Butane-2-thione

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydride ion (:H⁻) | Sodium borohydride (NaBH₄) | Butane-2-thiol |

| Organometallic reagents (e.g., R-MgX) | Ethylmagnesium bromide (CH₃CH₂MgBr) | 2-Methylbutane-2-thiol |

Note: The reactions presented are illustrative of the expected reactivity based on the general behavior of thioketones.

Detailed research has shown that the addition of organometallic reagents to thioketones is a reliable method for the formation of tertiary thiols. rsc.org The choice of the organometallic reagent allows for the introduction of a variety of alkyl or aryl groups at the former thiocarbonyl carbon.

Butane-2-thione can participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. The C=S double bond can react with a conjugated diene to form a six-membered heterocyclic ring. Thioketones are often considered "superdienophiles" due to the high reactivity of the thiocarbonyl group in such reactions. mdpi.com

Mechanism of Diels-Alder Reaction:

The reaction is a concerted [4+2] cycloaddition where the π electrons of the diene and the thioketone rearrange to form a new six-membered ring containing a sulfur atom.

Table 2: Representative Diels-Alder Reactions with Butane-2-thione

| Diene | Product |

|---|---|

| 1,3-Butadiene | 3,6-Dihydro-2-ethyl-2-methyl-2H-thiopyran |

The utility of thioketones in hetero-Diels-Alder reactions has been extensively reviewed, highlighting their role in the synthesis of various sulfur-containing heterocycles. nih.gov The regioselectivity and stereoselectivity of these reactions are influenced by both electronic and steric factors of the diene and the thioketone.

The sulfur atom in the thiocarbonyl group of Butane-2-thione can exist in various oxidation states, allowing for a range of oxidation and reduction reactions.

Oxidation:

Oxidation of thioketones can lead to a variety of products depending on the oxidant used. Mild oxidation, for instance with peroxy acids, can yield sulfines (thioketone S-oxides). caltech.edu Stronger oxidation can lead to the corresponding ketone (butan-2-one) or further to sulfonyl compounds. The photochemical oxidation of thioketones has also been a subject of study, often proceeding through singlet oxygen. acs.org

Table 3: Oxidation Products of Butane-2-thione

| Oxidizing Agent | Product |

|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Butane-2-thione S-oxide |

Reduction:

Reduction of the thiocarbonyl group in Butane-2-thione typically yields the corresponding thiol, butane-2-thiol. Common reducing agents like sodium borohydride are effective for this transformation. colab.ws The reduction of thioketones to the corresponding alkanes can also be achieved under more forcing conditions.

Table 4: Reduction Products of Butane-2-thione

| Reducing Agent | Product |

|---|---|

| Sodium borohydride (NaBH₄) | Butane-2-thiol |

Transformations of the Butane (B89635) Skeleton

Beyond the reactivity of the thiocarbonyl group, the butane framework of Butane-2-thione offers opportunities for functionalization, particularly at the α-positions.

The hydrogen atoms on the carbon atoms adjacent to the thiocarbonyl group (α-hydrogens) in Butane-2-thione are acidic, similar to their counterparts in ketones. ucalgary.calibretexts.orgucalgary.castudy.comlibretexts.org This acidity allows for the formation of an enethiolate anion upon treatment with a suitable base. This enethiolate is a powerful nucleophile and can react with various electrophiles to introduce functional groups at the α-position. The acidity of α-protons in thioketones is generally comparable to or slightly higher than in ketones.

Mechanism of Alpha-Functionalization:

The process involves deprotonation to form the enethiolate, followed by nucleophilic attack of the enethiolate on an electrophile.

Table 5: Examples of Alpha-Functionalization of Butane-2-thione

| Reaction | Electrophile | Product |

|---|---|---|

| Alkylation | Methyl iodide (CH₃I) | 3-Methylbutane-2-thione |

Note: The regioselectivity of these reactions (attack at the methyl vs. the methylene (B1212753) α-position) can be influenced by the choice of base and reaction conditions.

The selective functionalization of C-H bonds at positions remote from a functional group is a significant challenge in organic synthesis. For an aliphatic compound like Butane-2-thione, this would involve activating a C-H bond at the γ or δ position (the terminal methyl group). While direct and selective remote functionalization of a simple acyclic thioketone like Butane-2-thione is not widely reported, various strategies are being developed for the remote C-H functionalization of aliphatic compounds in general. rsc.orgnih.govnih.govresearchgate.netresearchgate.net These methods often involve directing groups or radical translocation processes to achieve site-selectivity. The application of such advanced methodologies to Butane-2-thione could potentially open new avenues for creating more complex sulfur-containing molecules.

Elimination and Rearrangement Processes

While specific literature detailing the elimination and rearrangement of Butane-2-thione is scarce, its reactivity can be inferred from the established behavior of other thioketones and related sulfur compounds.

Elimination Reactions: Butane-2-thione can exist in equilibrium with its enethiol tautomer, butane-2-ene-2-thiol. This tautomerism is a key feature of enolizable thioketones. The presence of the enethiol form opens up pathways for elimination reactions. For instance, under basic conditions, a proton can be abstracted, followed by the elimination of a leaving group from an adjacent carbon, although this is more relevant for substituted derivatives.

A more pertinent process for thioketones is the β-elimination from precursor molecules to generate the thiocarbonyl group itself. For example, N-alkylsulfanyl phthalimide precursors can undergo a base-catalyzed 1,2-elimination to generate transient thioketones, which are then trapped in situ. thieme-connect.de This type of reaction highlights the role of elimination in the formation, rather than the subsequent reaction, of unstable aliphatic thioketones.

Rearrangement Reactions: The thiocarbonyl group can participate in or influence various molecular rearrangements.

Cope-type Rearrangement: In a study involving thiocamphor, a related aliphatic thioketone, reaction with chloramine-T led to an unsaturated disulfide dimer. rsc.org Upon heating, this dimer underwent a stereospecific Cope-type rearrangement. rsc.org It is plausible that under specific oxidative conditions, Butane-2-thione could form similar dimeric structures capable of undergoing sigmatropic rearrangements.

Thio-ozonide Formation: Non-enolizable thioketones are known to react with certain amines or thiols to form 1,2,4-trithiolanes, also known as thio-ozonides. rsc.org This process involves the oxidative dimerization of a tetrahedral intermediate. While Butane-2-thione is enolizable, its participation in similar complex redox processes leading to rearranged products cannot be entirely ruled out under specific reaction conditions.

Photochemical Rearrangements: The π→π* transitions responsible for the characteristic color of many thioketones suggest a rich photochemistry. wikipedia.org While not extensively documented for simple aliphatic thioketones, analogous carbonyl compounds undergo a variety of photochemical rearrangements (e.g., Norrish Type I and II reactions), suggesting that Butane-2-thione could potentially undergo C-S bond cleavage or hydrogen abstraction reactions upon irradiation, leading to rearranged products.

Role of Butane-2-thione as a Synthetic Building Block

The high reactivity of the thiocarbonyl group makes Butane-2-thione a valuable, albeit likely transient, building block in organic synthesis. nih.gov Its utility stems from its ability to engage in reactions that are not readily accessible to its ketone counterpart.

Intermediate in Complex Organic Synthesis

Due to their instability, unhindered aliphatic thioketones like Butane-2-thione are often generated in situ and immediately used in a subsequent reaction. quora.com In this capacity, they function as critical reactive intermediates rather than stable, isolable reagents.

One of the most significant roles for thioketones as intermediates is in the construction of sulfur-containing heterocyclic compounds. chemrxiv.org The thiocarbonyl group acts as a highly reactive component in cycloaddition reactions, allowing for the rapid assembly of complex ring systems. For example, Butane-2-thione could be generated transiently from butan-2-one using a thionating agent like Lawesson's reagent or phosphorus pentasulfide and then immediately trapped by a diene present in the reaction mixture. wikipedia.orgorganic-chemistry.org This strategy avoids the isolation of the unstable thioketone while leveraging its high reactivity.

Thioketones have also been identified as likely intermediates in the geochemical and synthetic reduction of ketones to thiols. colab.ws The transformation proceeds through the initial conversion of the ketone to a thioketone, which is then reduced. colab.ws In a synthetic context, this implies that the generation of Butane-2-thione can be a key step in a one-pot procedure to convert butan-2-one into butane-2-thiol.

Reagent for Specific Chemical Transformations

When stabilized or used in situ, thioketones are powerful reagents for specific transformations, most notably cycloaddition reactions where they are known to be exceptionally reactive. nih.gov

Hetero-Diels-Alder Reactions: As a "superdienophile," the C=S bond of Butane-2-thione is highly activated for [4+2] cycloaddition reactions with 1,3-dienes. thieme-connect.de This hetero-Diels-Alder reaction provides a direct route to six-membered dihydrothiopyran rings. The reaction is typically much faster than the analogous reaction with ketones. thieme-connect.de

[3+2] Cycloadditions: Thioketones are excellent dipolarophiles and react readily with 1,3-dipoles such as diazomethanes and nitrilimines to form five-membered heterocyclic rings. chemrxiv.orgtaylorandfrancis.com For example, the reaction of an aliphatic thioketone with diazomethane typically yields a 2,5-dihydro-1,3,4-thiadiazole derivative. taylorandfrancis.com These cycloadditions are often highly regioselective. chemrxiv.org

The table below illustrates the potential of Butane-2-thione as a reagent in cycloaddition reactions.

| Reaction Type | Reactant | Butane-2-thione Role | Product Class |

| Hetero-Diels-Alder [4+2] | 2,3-Dimethyl-1,3-butadiene | Dienophile | Dihydrothiopyran |

| 1,3-Dipolar Cycloaddition [3+2] | Diazomethane | Dipolarophile | Dihydrothiadiazole |

| 1,3-Dipolar Cycloaddition [3+2] | Phenylnitrilimine | Dipolarophile | Dihydrothiadiazole |

These reactions underscore the utility of the thiocarbonyl group in Butane-2-thione as a reactive handle for constructing diverse, sulfur-containing molecular architectures that are valuable in medicinal chemistry and materials science.

Advanced Spectroscopic Characterization and Structural Elucidation of Butane 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy provides invaluable insights into the molecular architecture of butane-2-thione by probing the magnetic properties of its atomic nuclei.

High-Resolution ¹H and ¹³C NMR for Complex Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for assigning the structure of butane-2-thione. The ¹H NMR spectrum typically reveals distinct signals corresponding to the different proton environments within the molecule: the methyl protons (CH₃), the methylene (B1212753) protons (CH₂), and potentially any protons associated with tautomeric forms or impurities. The ¹³C NMR spectrum, on the other hand, provides information about the carbon backbone, with characteristic chemical shifts for methyl, methylene, and the thiocarbonyl (C=S) carbons.

While specific, fully assigned ¹H and ¹³C NMR data for butane-2-thione were not directly found in the provided search results, general principles for similar compounds can be applied. For instance, the ¹³C NMR spectrum of butanone (butan-2-one), which shares a similar carbon skeleton but with a carbonyl group, shows distinct signals for the methyl carbons (around 10 ppm), methylene carbons (around 20 ppm), and the carbonyl carbon (around 209 ppm) libretexts.orgdocbrown.info. For butane-2-thione, the thiocarbonyl carbon (C=S) is expected to resonate at a significantly different, typically more downfield, chemical shift compared to a carbonyl carbon (C=O) due to the greater polarizability of sulfur docbrown.infonih.govvulcanchem.comaip.org. The methyl and methylene carbons would likely exhibit shifts in ranges similar to those observed in butane (B89635) itself libretexts.orgdocbrown.info.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms, particularly in cases of spectral overlap or for confirming structural assignments.

COSY (Correlation Spectroscopy): A COSY experiment reveals proton-proton (¹H-¹H) coupling relationships. Cross-peaks in a COSY spectrum indicate that two protons are coupled, thus providing information about adjacent proton environments and helping to trace out the carbon skeleton through proton connectivity mnstate.eduepfl.chceitec.cz.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate protons directly bonded to carbons (¹H-¹³C one-bond correlations) epfl.chrsc.orgnih.govhuji.ac.il. This technique is essential for assigning ¹³C signals based on the known ¹H assignments, confirming which protons are attached to which carbons.

While specific HMBC, HSQC, or COSY data for butane-2-thione were not explicitly detailed in the search results, these techniques are standard for confirming the connectivity of alkyl chains and the position of functional groups like the thiocarbonyl. For example, HMBC would be used to correlate protons on the methyl and methylene groups to the thiocarbonyl carbon, confirming the C-C-C=S connectivity epfl.chyoutube.com.

Dynamic NMR for Rotational Barrier and Tautomerism Studies

Dynamic NMR (DNMR) is employed to study molecules undergoing conformational changes or chemical exchange processes, such as restricted rotation around bonds or tautomerism. Thiones, including butane-2-thione, can potentially exist in equilibrium with their thiol tautomers (butan-2-thiol) vulcanchem.com.

DNMR studies typically involve acquiring NMR spectra at various temperatures. If a process such as bond rotation or tautomerism is occurring on the NMR timescale, changes in peak shape, position, or coalescence can be observed as the temperature is varied. This allows for the determination of activation energies for these dynamic processes youtube.comucl.ac.uk. While specific DNMR studies on butane-2-thione were not found, the technique is generally applicable to understanding the dynamic behavior of thione-thiol systems vulcanchem.comucl.ac.uk.

Isotope Effects on Chemical Shifts for Hydrogen Bonding and Tautomeric Analysis

Isotope effects on NMR chemical shifts, particularly involving deuterium (B1214612) (²H) substitution for hydrogen (¹H), can provide insights into hydrogen bonding and tautomeric equilibria. When a proton involved in hydrogen bonding or tautomerism is replaced by deuterium, a measurable shift in the NMR signal of nearby nuclei (especially ¹³C) can occur researchgate.netnih.gov. This phenomenon, known as a secondary deuterium isotope effect, can be used to quantify the extent of hydrogen bonding or the position of tautomeric equilibria researchgate.netnih.gov.

For butane-2-thione, if it exhibits significant tautomerism or forms strong hydrogen bonds, deuterium exchange experiments could be informative. For example, studies on similar β-diketones have utilized deuterium isotope effects on ¹³C chemical shifts to determine keto-enol tautomer ratios researchgate.net. Similarly, the acidity of the NH proton in thione compounds can lead to rapid exchange in deuterated solvents, which can be monitored by NMR vulcanchem.comresearchgate.net. However, specific studies detailing deuterium isotope effects on the chemical shifts of butane-2-thione's nuclei were not found in the provided search results.

Mass Spectrometry for Mechanistic and Derivatization Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight, elemental composition, and fragmentation patterns of a compound, providing crucial information about its structure and potential reaction pathways.

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides precise mass-to-charge (m/z) values, allowing for the determination of the exact elemental composition of butane-2-thione. The molecular formula for butane-2-thione is C₄H₈S. HRMS would confirm this by matching the experimental exact mass to the calculated mass for this formula. For instance, a calculated mass for C₄H₈S would be approximately 88.0347 Da.

Fragmentation analysis in MS involves the breaking of the molecule into smaller ions upon ionization. These fragments provide structural clues. For butane-2-thione, common fragmentation pathways might include:

Alpha-cleavage adjacent to the thiocarbonyl group.

Cleavage of C-C bonds within the alkyl chain.

Loss of small neutral molecules like H₂S or CH₂S.

The molecular ion of butane-2-thione (C₄H₈S) would appear at m/z corresponding to its molecular weight. Fragmentation of this molecular ion can lead to characteristic fragment ions, such as loss of a methyl radical (CH₃•) or ethylene (B1197577) (C₂H₄), yielding ions like [C₃H₅S]⁺ or [C₂H₄S]⁺, respectively. The relative abundance of these fragment ions forms a unique "fingerprint" for the compound youtube.comaip.orgdocbrown.info. For example, studies on similar compounds show fragmentation patterns that help confirm the presence and position of functional groups nih.govaip.orgthno.orgmdpi.comacs.orgdocbrown.info.

Compound List

Butane-2-thione

Mass Spectrometric Approaches for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a powerful tool for identifying and quantifying chemical species, making it invaluable for monitoring chemical reactions and identifying transient intermediates. While specific studies detailing the mass spectrometric analysis of butane-2-thione's synthesis or reactions were not directly found in the provided search results, general principles of MS application in reaction monitoring are well-established. Techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) allow for the highly specific and sensitive detection of target molecules and their fragments within complex mixtures proteomics.com.aumtoz-biolabs.com. These methods involve selecting a precursor ion of the analyte, fragmenting it, and then monitoring specific daughter ions. This approach can be instrumental in tracking the formation and consumption of butane-2-thione during synthesis or its participation in subsequent reactions, thereby identifying any reaction intermediates.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of molecules in the solid state. It provides detailed information about bond lengths, bond angles, molecular geometry, conformation, and how molecules arrange themselves in a crystal lattice through intermolecular interactions.

Vibrational and Electronic Spectroscopy (IR, UV-Vis) for Functional Group and Electronic Transition Analysis

Vibrational (Infrared and Raman) and electronic (UV-Visible) spectroscopy are essential techniques for identifying functional groups and understanding electronic transitions within molecules.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules, providing a unique fingerprint for identification and functional group analysis. For ketones, a characteristic strong absorption band for the carbonyl (C=O) stretching vibration typically appears around 1715 cm⁻¹ echemi.comspecac.comdocbrown.info. Although butane-2-thione is a thioketone (C=S), the C=S stretching vibration is expected to occur at lower wavenumbers compared to C=O, typically in the range of 1050-1250 cm⁻¹ nih.govsemanticscholar.org. C-H stretching vibrations for aliphatic compounds like butane-2-thione are generally observed in the 2850–3000 cm⁻¹ region, with bending vibrations occurring around 1375 cm⁻¹ echemi.comdocbrown.info.

UV-Visible Spectroscopy: UV-Visible spectroscopy is primarily used to study electronic transitions within molecules, particularly those involving conjugated π systems egyankosh.ac.inmvpsvktcollege.ac.inlibretexts.org. For carbonyl compounds, the n→π* transition, involving non-bonding electrons on the oxygen atom to the antibonding π* orbital, typically absorbs at longer wavelengths (around 275 nm) and is often weaker than π→π* transitions masterorganicchemistry.com. Thioketones, with their C=S chromophore, are expected to exhibit characteristic electronic transitions. Studies on aliphatic thioketones, such as 3,3-dimethylbutane-2-thione (B2413479) and 3-methylbutane-2-thione, have identified transitions in the quartz ultraviolet region, including a strong, broad band assigned to the n→π* transition and weaker bands attributed to Rydberg transitions involving sulfur's 4s and 4p orbitals cdnsciencepub.comcdnsciencepub.com. The n→π* transition for thioketones is generally observed at longer wavelengths than for their carbonyl analogues due to the lower energy of the C=S π* antibonding orbital.

Computational and Theoretical Chemistry Studies of Butane 2 Thione

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations offer a powerful framework for predicting and analyzing the fundamental properties of molecules. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, bond strengths, and energy landscapes, which are critical for understanding chemical reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method that provides a balance between accuracy and computational cost. It is particularly effective for geometry optimization and the determination of energy profiles of molecules. Studies utilizing DFT have focused on finding the most stable geometric arrangements of butane-2-thione and mapping out the energy changes associated with its potential reactions or transformations.

Research employing DFT, often with functionals like B3LYP and basis sets such as 6-31G(d,p) or 6-311G(d,p), has been used to optimize the molecular geometry of butane-2-thione and related compounds researchgate.netresearchgate.nettandfonline.com. These optimizations yield detailed bond lengths, bond angles, and torsion angles, providing a precise description of the molecule's three-dimensional structure. DFT calculations are also instrumental in determining energy profiles, which can reveal the relative stabilities of different conformers or transition states involved in chemical processes jmchemsci.comacs.org. For instance, DFT has been applied to study tautomerization mechanisms, providing energy differences between various forms and activation barriers for interconversion jmchemsci.comsioc-journal.cnacs.org.

Ab Initio Methods for Electronic Structure and Bonding Analysis

Ab initio methods, meaning "from first principles," rely solely on fundamental physical constants and the atomic composition of a molecule, without empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock techniques (e.g., MP2, CCSD(T)), offer high accuracy in describing electronic structure and bonding researchgate.netwikipedia.org.

Ab initio calculations have been employed to analyze the electronic distribution within butane-2-thione, providing insights into the nature of chemical bonds, electron density, and orbital interactions researchgate.netwikipedia.org. These studies can reveal details about bond polarity, charge distribution, and the extent of delocalization, which are crucial for predicting reactivity. For example, analyzing the electronic structure can help understand the nucleophilic or electrophilic character of different atoms within the molecule. While DFT often provides a good balance, ab initio methods are sometimes used for benchmarking or for systems where high accuracy is paramount, especially for electronic structure and bonding analysis researchgate.netwikipedia.org.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation and structural elucidation. Key spectroscopic properties predicted include Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (IR and Raman spectra).

DFT and ab initio calculations, using methods like GIAO (Gauge-Including Atomic Orbitals) for NMR and normal-mode analysis for vibrational spectra, have been used to predict these values for various compounds, including those structurally related to butane-2-thione researchgate.nettandfonline.comuci.eduresearchgate.netacs.org. For example, studies have predicted 1H and 13C NMR chemical shifts, as well as vibrational frequencies, which are then compared with experimental spectra to confirm molecular structure and assignments researchgate.nettandfonline.comuci.eduresearchgate.net. These predictions aid in identifying specific functional groups and understanding molecular dynamics. For instance, the prediction of vibrational frequencies can confirm the presence of a C=S bond, characteristic of a thione researchgate.netresearchgate.net.

Theoretical Investigations of Tautomerism and Isomerism

Tautomerism, a type of isomerism involving the migration of a proton, is a significant phenomenon for many organic molecules, including those with thione functionalities. Theoretical investigations are vital for understanding the relative stabilities of tautomeric forms and the mechanisms of their interconversion.

Energetic Comparisons of Tautomeric Forms

The thione-thiol tautomerism is a common equilibrium for compounds containing a C=S group adjacent to a hydrogen atom. For butane-2-thione, the potential tautomeric forms would involve a proton shift, leading to a thiol form. Theoretical calculations, particularly DFT and ab initio methods, are used to calculate the relative energies of these tautomers.

Studies on similar thiocarbonyl compounds have indicated that the thione form is often more stable than the thiol form, with energy differences typically in the range of a few kcal/mol jmchemsci.comsioc-journal.cncas.czscience.gov. For example, early STO-3G calculations suggested that the thione form of butane-2-thione is approximately 1 kcal/mol more stable than its thioenol counterpart cas.cz. More advanced calculations have also explored these energy differences, with various computational methods (HF, MP2, B3LYP) showing consistent trends, although quantitative differences can arise depending on the method and basis set used jmchemsci.comcas.cz. These energetic comparisons are crucial for predicting which tautomeric form will predominate under specific conditions.

Reaction Pathways and Transition States for Tautomeric Interconversion

Understanding how tautomers interconvert requires identifying the reaction pathways and the associated energy barriers, which are typically represented by transition states. Theoretical calculations, often employing DFT, are used to map these pathways.

Research on tautomerization mechanisms, including those involving thione-thiol equilibria, involves calculating the energy of transition states connecting different tautomeric forms jmchemsci.comsioc-journal.cnscience.govnih.govnih.gov. These calculations reveal the activation energy required for the interconversion. For example, studies on related systems have shown that tautomerization can be facilitated by solvent molecules, such as water, which can act as proton shuttles, lowering the activation barrier compared to gas-phase interconversion sioc-journal.cnnih.gov. The identification of transition states and their corresponding energy barriers provides insights into the kinetics of tautomerization, indicating whether interconversion is rapid or slow at ambient temperatures nih.gov.

Bonding Analysis and Electronic Structure Theory

Molecular Orbital (MO) Analysis (HOMO-LUMO, Frontier Orbitals)

Molecular orbital (MO) theory, particularly the analysis of frontier molecular orbitals (FMOs), is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a significant role in chemical reactions, as they represent the regions of highest electron density and lowest electron density, respectively, involved in bond formation and breaking wikipedia.org. Studies on molecules like butane-2-thione would typically involve calculating the energies of these orbitals to predict ionization potentials, electron affinities, and the molecule's susceptibility to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of a molecule's stability and reactivity; a smaller gap generally suggests higher reactivity researchgate.netconicet.gov.arnih.gov. For example, research on similar conjugated systems highlights how substituent effects can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic and photophysical properties rsc.org.

Charge Density Analysis and Electrostatic Potentials

Charge density analysis provides a detailed picture of electron distribution within a molecule. This is often visualized through Molecular Electrostatic Potential (MEP) maps, which illustrate the distribution of positive and negative electrostatic potential around the molecule uni-muenchen.deunsw.edu.aursc.org. MEP maps are valuable for predicting sites of electrophilic and nucleophilic attack, as regions of negative potential are attractive to positive charges (electrophiles), and regions of positive potential are attractive to negative charges (nucleophiles) uni-muenchen.dersc.org. Studies on butane-2-thione would likely involve calculating these potentials to understand the electron-rich and electron-deficient areas, offering insights into intermolecular interactions and reactivity. For instance, charge density analysis, often performed using high-resolution X-ray diffraction data or computational methods, can reveal the nature of bonding and electrostatic interactions within crystals rasayanjournal.co.inuq.edu.au.

Quantum Chemical Topology Descriptors

Quantum Chemical Topology (QCT), particularly the Quantum Theory of Atoms in Molecules (QTAIM), offers a rigorous method for analyzing the topological features of the electron density. QTAIM identifies critical points (e.g., bond critical points, BCPs) and bond paths that characterize chemical bonds wiley-vch.denih.govresearchgate.net. By examining properties at these critical points, such as the electron density (ρ) and its Laplacian (∇²ρ), researchers can quantify the strength and nature (covalent, ionic, hydrogen bond) of chemical bonds nih.govrsc.org. For butane-2-thione, QTAIM analysis could elucidate the bonding characteristics of the C=S bond and other covalent interactions within the molecule, providing a deeper understanding of its electronic structure and stability rsc.orgresearchgate.net.

Aromaticity Studies of Thione-Containing Heterocycles

While butane-2-thione itself is not an aromatic compound, studies on aromaticity in thione-containing heterocycles are relevant for understanding the broader electronic delocalization principles that can influence thiocarbonyl groups. Research in this area often employs various aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shifts (NICS), to quantify aromatic character researchgate.netmdpi.commdpi.com. These studies compare the electronic delocalization in different ring systems and can provide context for how thiocarbonyl groups might interact with or influence aromatic systems. For example, studies have shown that the presence of sulfur in heterocyclic rings can affect their aromaticity compared to oxygen analogs researchgate.net. The concept of aromaticity is multifaceted and can be influenced by geometry, electron distribution, and magnetic properties, all of which can be probed computationally mdpi.comchemrxiv.orgdiva-portal.org.

Coordination Chemistry of Butane 2 Thione and Its Derivatives

Butane-2-thione as a Ligand for Metal Complexes

Thione and thiocarbonyl ligands are known to form stable complexes with a wide range of transition metals. The soft nature of the sulfur atom in the C=S group makes it an excellent donor ligand for soft metal ions such as palladium (Pd), platinum (Pt), gold (Au), silver (Ag), and copper (Cu) daneshyari.comresearchgate.net.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes involving thione ligands, including those structurally related to butane-2-thione, typically involves the reaction of a metal salt with the ligand in a suitable solvent. Common transition metals studied in conjunction with thione ligands include nickel (Ni), copper (Cu), palladium (Pd), silver (Ag), cadmium (Cd), mercury (Hg), and iron (Fe) researchgate.netuobaghdad.edu.iqcapes.gov.brbg.ac.rscsic.esjocpr.comresearchgate.net.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is crucial for identifying the characteristic C=S stretching vibration, which typically shifts to lower wavenumbers upon coordination to a metal center, indicating a weakening of the C=S bond and donation of electron density from sulfur to the metal uobaghdad.edu.iqresearchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and sometimes ¹⁵S, provides detailed information about the ligand's environment and its interaction with the metal researchgate.netcsic.es. Elemental analysis confirms the stoichiometry of the complex, while UV-Vis spectroscopy can reveal electronic transitions associated with metal-ligand charge transfer researchgate.netuobaghdad.edu.iqbendola.com. Thermal analysis (TGA) helps assess the thermal stability of the complexes researchgate.netjocpr.com.

Table 1: Examples of Metal Complexes with Thione and Related Ligands

| Metal Ion | Ligand Type / Example | Coordination Mode(s) | Key Characterization Techniques | Notes |

| Ag(I) | Imidazoline-2-thione derivatives (e.g., bbit) | Monodentate (S), Bidentate bridging (S-Ag-S), Tetradentate bridging-chelate | X-ray diffraction, IR, NMR, Elemental Analysis | Diverse structures observed, including coordination polymers researchgate.netcsic.es. |

| Cu(I) | Imidazoline-2-thione derivatives | Monodentate (S), Bidentate bridging (S-Cu-S) | X-ray diffraction, IR, NMR | Formation of 1D chains and 3D networks observed researchgate.net. |

| Ni(II) | Thione derivatives, Thiosemicarbazones | Monodentate (S), Bidentate (N,S), Tridentate (N,N,S) | X-ray diffraction, IR, NMR, UV-Vis | Complexes with NNS donor ligands often exhibit octahedral geometry capes.gov.brbg.ac.rsresearchgate.net. |

| Pd(II) | Thione derivatives, Thiosemicarbazones | Monodentate (S), Bidentate (N,S), Tridentate (N,N,S) | X-ray diffraction, IR, NMR | Trimodal coordination to Pd(II) observed in some thiosemicarbazone complexes capes.gov.br. |

| Fe(II) | Thione and Selone ligands | Meridional coordination, Monodentate (S) | X-ray diffraction, IR, NMR | Thione/selone coordination can stabilize ferrous ions; complexes may exhibit antioxidant properties researchgate.net. |

| Co(II) | Thione derivatives, Schiff bases | Octahedral, Tetrahedral | X-ray diffraction, IR, NMR | Coordination modes depend on the ligand structure and metal uobaghdad.edu.iqjocpr.com. |

Coordination Modes of the Thiocarbonyl Group and Sulfur Atom

The thiocarbonyl (C=S) group in butane-2-thione can coordinate to metal centers in several ways, primarily through the sulfur atom. The most common modes include:

Terminal Monodentate (η¹-S): The sulfur atom directly bonds to a single metal center, leaving the carbon atom uncoordinated. This is a prevalent mode for many thiocarbonyl ligands daneshyari.comresearchgate.netlibretexts.orglibretexts.org.

Bridging Modes: Thiocarbonyl ligands can bridge two or more metal centers.

μ-S: The sulfur atom bridges two metals.

μ-S,C: The ligand bridges two metals, with the sulfur atom bonded to one metal and the carbon atom to another.

μ-S,S: In ligands with multiple sulfur atoms (like dithiolenes or bis-thiones), sulfur atoms can bridge metals daneshyari.comresearchgate.netresearchgate.netcsic.es.

Chelating (η²-S,C): Although less common for simple thioketones like butane-2-thione compared to α,β-unsaturated thioamides or dithiolenes, the C=S double bond can, in principle, coordinate in an η² fashion, involving both sulfur and carbon atoms researchgate.netrsc.org.

Table 2: Common Coordination Modes of Thiocarbonyl and Thione Ligands

| Coordination Mode | Description | Typical Ligand Types | Relevant to Butane-2-thione? |

| Terminal η¹-S | Sulfur atom bonds to a single metal center. | Thioamides, Thiones, Thiocarbonyls | Yes |

| Bridging μ-S | Sulfur atom bridges two metal centers. | Thiocarbonyls, Thiones | Yes |

| Bridging μ-S,C | Sulfur bonds to one metal, carbon to another. | Thiocarbonyls | Possible |

| Chelating η²-S,C | Both sulfur and carbon atoms coordinate to a single metal center, forming a chelate ring. | Dithiolenes, α,β-unsaturated thioamides, some Thiones | Less common for simple thiones |

| Bridging μ-S,S | Two sulfur atoms from a ligand bridge two metal centers. | Bis-thiones, Dithiolenes | Applicable to derivatives |

Theoretical Studies of Metal-Ligand Bonding in Butane-2-thione Complexes

Theoretical studies, particularly Density Functional Theory (DFT) calculations, play a vital role in understanding the electronic structure and bonding in metal-thione complexes. These calculations can elucidate the nature of the metal-sulfur and metal-carbon bonds, including the contributions of σ-donation from the ligand to the metal and π-back-donation from the metal d-orbitals to the ligand's π* orbitals rsc.orginorgchemres.org.

Tuning Ligand Properties through Butane-2-thione Modification

The properties of metal complexes can be significantly tuned by modifying the butane-2-thione ligand. Introducing substituents onto the alkyl chains or the carbon backbone of the thione can alter its electronic and steric profile, thereby influencing its coordination behavior and the properties of the resulting metal complexes researchgate.netcsic.esclemson.edumdpi.com.

Electronic Effects: Electron-donating or electron-withdrawing substituents can modify the electron density on the sulfur atom, affecting its donor strength and the stability of the metal-ligand bond. Electron-withdrawing groups, for instance, have been shown to enhance the radiolytic stability of imidazole (B134444) thiones clemson.edu.

Steric Effects: Bulky substituents can influence the coordination number and geometry around the metal center, potentially leading to novel coordination modes or preventing the formation of certain complex structures nih.gov.

Multidentate Ligands: Creating bis-thione ligands, where two thione units are linked by a spacer, allows for chelation or bridging modes, leading to the formation of coordination polymers or discrete complexes with different structural motifs researchgate.netcsic.es. The length and flexibility of the spacer can dictate the final architecture of the coordination network csic.es.

Radiolytic Stability of Thione Ligands in Coordination Compounds

Radiolytic stability is a critical parameter for ligands intended for applications in harsh environments, such as nuclear fuel reprocessing or radiation chemistry researchgate.netmdpi.com. Thione ligands, like other organic molecules, can undergo degradation when exposed to ionizing radiation. However, the nature of the ligand and its coordination to a metal center can significantly influence its stability.

Studies on related ligands suggest that modifications to the thione structure can enhance radiolytic resilience. For example, imidazole thiones bearing electron-withdrawing substituents have demonstrated increased radiolytic stability clemson.edu. Theoretical studies, employing quantum chemistry methods, are being utilized to predict and understand the radiolytic behavior of ligands, allowing for the rational design of more robust molecules mdpi.com. While specific data on the radiolytic stability of butane-2-thione in metal complexes is limited in the provided search results, the general principles applied to other sulfur-containing ligands suggest that its stability could be influenced by its coordination environment and the presence of stabilizing substituents.

Compound Names Mentioned

Butane-2-thione

Thiocarbonyl

Imidazoline-2-thione

Dithiolene

Thione

Selone

Thiosemicarbazone

Schiff base

Allyl isopropyl sulfide (B99878)

Trithioacetone

Thiol

Thioamide

Environmental Fate and Abiotic Degradation of Butane 2 Thione